molecular formula C9H12FNO2 B13614380 (2S)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-OL

(2S)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-OL

Cat. No.: B13614380
M. Wt: 185.20 g/mol
InChI Key: NMTZLTVUSNDEGG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

(2S)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Fluoro-2-methoxyphenyl)-2-(methylamino)ethan-1-OL: A similar compound with a methylamino group instead of an amino group.

    (1S)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-ol: A related compound with a different stereochemistry and functional group.

Uniqueness

(2S)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2S)-2-amino-2-(4-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI Key

NMTZLTVUSNDEGG-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)F)[C@@H](CO)N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.